molecular formula C20H16N4O2S2 B2806333 N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 850936-80-0

N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2806333
CAS RN: 850936-80-0
M. Wt: 408.49
InChI Key: IZQZCEIGLXWIOI-UHFFFAOYSA-N
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Description

N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, also known as PTOTA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTOTA is a heterocyclic compound that contains a thiazole and an oxadiazole moiety.

Mechanism of Action

The exact mechanism of action of N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been reported to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been reported to reduce oxidative stress and lipid peroxidation.

Advantages and Limitations for Lab Experiments

N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is also soluble in various solvents, making it easy to use in different assays. However, N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has some limitations. It has low water solubility, which can limit its use in aqueous-based assays. Additionally, N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown promising results in various preclinical studies. However, further research is needed to fully understand its mechanism of action and pharmacokinetic properties. Future studies should focus on investigating the efficacy of N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide in different disease models. Additionally, the development of N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics.

Synthesis Methods

N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be synthesized using a multistep synthesis method. The synthesis involves the condensation of 4-phenylthiazol-2-amine with p-tolylglyoxal followed by the reaction with thioacetic acid. The final step involves the reaction with hydrazine hydrate to form N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. The synthesis of N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been reported in several scientific journals.

Scientific Research Applications

N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, antioxidant, and anticancer activities. N-(4-phenylthiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-13-7-9-15(10-8-13)18-23-24-20(26-18)28-12-17(25)22-19-21-16(11-27-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQZCEIGLXWIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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